

AM-8553: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest			
Compound Name:	AM-8553		
Cat. No.:	B15583664	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, **AM-8553** reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] This technical guide provides an in-depth overview of the chemical structure and synthesis of **AM-8553**, along with its mechanism of action and relevant experimental data.

Chemical Structure

The chemical structure of **AM-8553** is defined by its systematic IUPAC name: 2-(5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-(2-hydroxypentan-3-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid.[3]

Molecular Formula: C25H29Cl2NO4[4]

SMILES:--INVALID-LINK--O">C@@H(CC)N1--INVALID-LINK--=O) (C)C1=O)C2=CC(Cl)=CC=C2">C@@HC3=CC=C(Cl)C=C3[4]

2D Chemical Structure:

(Image generated based on IUPAC name and SMILES string)



Quantitative Data Summary

The following table summarizes key quantitative data for **AM-8553**, highlighting its potency and pharmacokinetic properties.

Parameter	Value	Assay/Method	Reference(s)
IC50 (HTRF)	1.1 nM	Homogeneous Time- Resolved Fluorescence	[5]
IC50 (SJSA-1 EdU)	68 nM	EdU Proliferation Assay	[5]
Dissociation Constant (KD)	0.4 nM	Surface Plasmon Resonance	[1]
Oral Bioavailability (Rats)	100%	In vivo pharmacokinetic study	[1]
Oral Bioavailability (Mice)	12%	In vivo pharmacokinetic study	[1]

Synthesis of AM-8553

A highly efficient, second-generation synthesis of **AM-8553** has been developed, affording the compound in an overall yield of 35.6% over 11 steps.[6] This improved synthesis was crucial for overcoming the low yield of the initial synthetic route.[6]

Key features of this expeditious synthesis include:[6]

- Noyori dynamic kinetic resolution: This step is employed to establish the desired stereochemistry early in the synthesis.
- Highly diastereoselective allylation: This reaction allows for the controlled introduction of a key substituent.
- Novel oxazoline-assisted piperidinone formation: This innovative cyclization strategy is a cornerstone of the improved synthetic route.

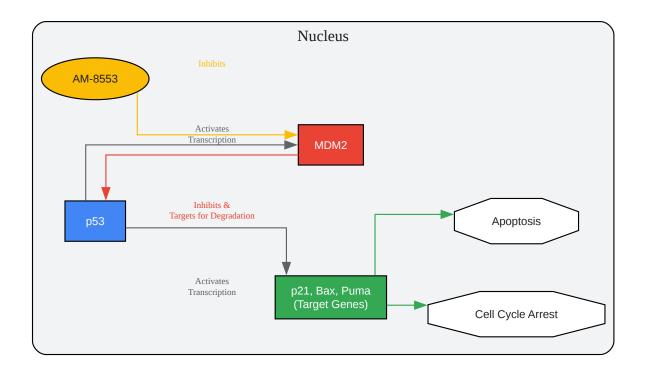


Due to the proprietary nature of the detailed experimental protocols, a step-by-step guide is not publicly available. However, the key transformations highlighted above provide a strategic overview of the synthetic approach. The full details of this synthetic route are described in the Journal of the American Chemical Society, 2012, 134(30), pp 12855–12860.[6]

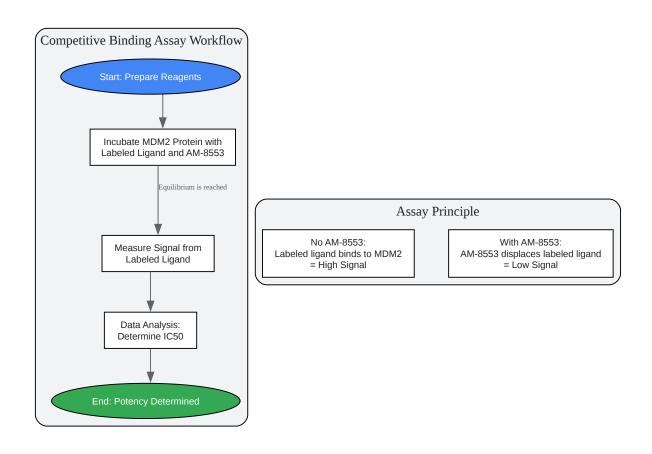
Mechanism of Action and Signaling Pathway

AM-8553 functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby promoting tumor cell survival.[7] By binding to the p53-binding pocket of MDM2, **AM-8553** prevents this interaction, leading to the stabilization and activation of p53.[7] Activated p53 can then induce the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax and Puma), ultimately leading to the death of cancer cells.[7]









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References

• 1. pubs.acs.org [pubs.acs.org]



- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. AM-8553: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM-8553 Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. An expeditious synthesis of the MDM2-p53 inhibitor AM-8553 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
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